1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
Beschreibung
BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O3/c1-27(2)20-8-6-18(7-9-20)23(29-12-10-28(3)11-13-29)17-25-24(30)26-19-14-21(31-4)16-22(15-19)32-5/h6-9,14-16,23H,10-13,17H2,1-5H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTRZAAITUIJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.52 g/mol. The structure features a dimethoxyphenyl group, a dimethylamino phenyl moiety, and a piperazine ring, which are critical for its biological activity.
Research indicates that compounds similar to this urea derivative often act as inhibitors of various enzymes. Specifically, they may target indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, thereby promoting T-cell activity against cancer cells .
2. Structure-Activity Relationship (SAR)
The modification of substituents on the phenyl rings significantly affects the inhibitory potency against IDO1. For instance:
- Dimethylamino Group : Enhances solubility and potentially increases binding affinity.
- Piperazine Ring : Provides conformational flexibility that may facilitate interaction with the enzyme's active site .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of IDO1 inhibitory activity. For example:
- A related compound showed an IC50 value of 0.7 nM against IDO1, indicating potent inhibitory activity .
- The introduction of electron-withdrawing groups at specific positions on the phenyl rings has been shown to improve potency significantly.
Case Studies
Several studies have explored the biological effects of this class of compounds:
-
Cancer Treatment :
- A study evaluated the efficacy of phenyl urea derivatives in cancer models, showing that certain modifications led to enhanced anti-proliferative effects on various cancer cell lines .
- Another investigation highlighted the potential use of these compounds in combination therapies to overcome resistance mechanisms in cancer cells.
- Neuroprotective Effects :
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| BMS-E30 | IDO1 | 0.7 | Potent inhibitor with structural similarities to our compound |
| Compound X | IDO1 | 8.569 | Weaker inhibition; lacks critical binding elements |
| Compound Y | TDO | N/A | No inhibitory activity observed |
Table 2: Structure-Activity Relationship Findings
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para | Electron-withdrawing | Increased potency |
| Ortho | Alkyl group | Loss of activity |
| Meta | Halogen | Moderate activity |
Wissenschaftliche Forschungsanwendungen
The compound's structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.28 | G2/M phase arrest |
| Compound B | HT-29 | 4.22 | Apoptosis induction |
| Compound C | HCT-116 | 3.46 | Inhibition of tubulin polymerization |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antibacterial Activity
Similar urea derivatives have demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (mg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Similar Urea Derivative |
| Escherichia coli | 0.025 | Similar Urea Derivative |
These results indicate that modifications to the urea structure can enhance antibacterial efficacy.
Antifungal Activity
While specific data on antifungal activity for this compound is limited, related compounds have shown promise in inhibiting fungal growth. This suggests potential for further exploration in antifungal applications.
Case Studies
Several case studies highlight the practical applications of similar compounds:
Case Study 1: Anticancer Efficacy
A study investigated a derivative similar to the compound against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis.
Case Study 2: Antibacterial Effects
Another study focused on a related compound demonstrating significant antibacterial effects against multi-drug resistant strains, indicating its potential as a therapeutic agent for treating infections.
Q & A
Q. Characterization :
- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperazine/methoxy groups) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) with <2 ppm error .
Q. Example Data from Analogous Ureas :
| Compound Class | Yield Range | Key Spectral Peaks (IR/NMR) | Reference |
|---|---|---|---|
| Aryl-urea derivatives | 30–48% | C=O: 1650 cm⁻¹; N–H: 3300 cm⁻¹ | |
| Piperazine-containing | 35–50% | δ 2.5–3.5 ppm (piperazine CH₂) |
Advanced: How can reaction conditions be optimized using computational and statistical methods?
Answer:
a. Computational Reaction Path Analysis :
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
- Predict solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilicity) using COSMO-RS models .
Q. b. Design of Experiments (DoE) :
- Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design : Test 3–5 factors (e.g., 60–100°C, 1–3 eq. catalyst) across 15–20 runs .
- Response Surface Methodology : Maximize yield while minimizing byproducts (e.g., via ANOVA analysis) .
Case Study : A similar urea synthesis achieved 85% yield after optimizing solvent (THF → DCM) and reducing reaction time from 24h to 8h via DoE .
Advanced: How to design biological activity assays when primary data is limited?
Answer:
Step 1 : Structural Analogy Mapping
-
Compare with compounds sharing key motifs (e.g., 4-methylpiperazine for kinase inhibition; dimethylamino for CNS targeting) .
-
Example Analogues :
Compound Target Activity (IC₅₀) Reference Piperazine-urea derivatives Serine/threonine kinases 10–50 nM Dimethylamino-phenyl compounds Dopamine receptors 100–200 nM
Step 2 : Functional Group Profiling
- Test interactions via:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors.
- Fluorescence Polarization : Screen for competitive displacement of labeled ligands .
Advanced: How to resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
Answer:
a. Assay Validation :
- Ensure consistent purity (>95% via HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% to avoid false negatives) .
- Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity) .
Q. b. Structural Confounders :
- Check for tautomerism (e.g., urea ↔ imidic acid forms) via ¹H NMR in DMSO-d₆ .
- Analyze stereochemical stability (e.g., chiral centers in piperazine) using circular dichroism .
Case Study : A related urea compound showed 10-fold IC₅₀ variation due to residual DMSO; reformulating in PBS resolved discrepancies .
Advanced: What in silico strategies predict metabolic stability and off-target effects?
Answer:
a. ADMET Prediction :
- Use tools like SwissADME to estimate:
- Lipophilicity (LogP) : Target <5 for CNS penetration.
- CYP450 Inhibition : Screen for 3A4/2D6 liabilities .
Q. b. Molecular Dynamics (MD) Simulations :
- Simulate binding to off-targets (e.g., hERG channel) using AMBER or GROMACS .
- Prioritize modifications (e.g., reducing basicity of piperazine to lower hERG affinity) .
Example : A dimethylamino-phenyl urea analog exhibited hERG IC₅₀ = 1 µM; substituting with morpholine improved safety (IC₅₀ = 10 µM) .
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